molecular formula C18H16N2O2 B4402040 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide

Cat. No. B4402040
M. Wt: 292.3 g/mol
InChI Key: XTDTZAUCJGXIEL-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide, also known as BZP-CPC, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide is not fully understood. However, it is thought to act as a ligand for G protein-coupled receptors, specifically the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of cAMP production, and the activation of the MAPK/ERK signaling pathway. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide is its potential as a fluorescent probe for imaging biological systems. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide research include further investigation of its potential as a ligand for G protein-coupled receptors, as well as its potential therapeutic applications in various diseases. Additionally, the development of more efficient synthesis methods and the exploration of its potential as a fluorescent probe for imaging biological systems are also areas of interest for future research.
Conclusion:
In conclusion, this compound is a compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to develop more efficient synthesis methods.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, as a ligand for G protein-coupled receptors, and as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-6-7-13(10-15(11)19-17(21)12-8-9-12)18-20-14-4-2-3-5-16(14)22-18/h2-7,10,12H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTZAUCJGXIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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